A Comprehensive Technical Guide to the Fundamental Properties of Hydrazobenzene
A Comprehensive Technical Guide to the Fundamental Properties of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazobenzene, also known as 1,2-diphenylhydrazine, is an important aromatic organic compound with significant applications in industrial chemistry and as a precursor in the synthesis of various dyes, pharmaceuticals, and other organic molecules. This technical guide provides an in-depth overview of the fundamental properties of hydrazobenzene, including its chemical structure, physical characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its spectroscopic data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in hydrazobenzene and its derivatives.
Chemical and Physical Properties
Hydrazobenzene is a crystalline solid that is sparingly soluble in water but shows good solubility in many organic solvents.[1] It is a relatively stable compound but is sensitive to air and light, which can cause oxidation to azobenzene (B91143).[2]
Physical Properties
The key physical properties of hydrazobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [4] |
| Appearance | White to pale yellow or orange crystalline solid/powder | [1][3] |
| Melting Point | 123-126 °C | [5][6] |
| Boiling Point | 293 °C at 760 Torr (decomposes) | [7] |
| Solubility in Water | 221 mg/L at 25°C | [8] |
| logP (Octanol-Water) | 2.94 | [8] |
Solubility
Hydrazobenzene exhibits varying solubility in different organic solvents. A summary of its solubility is presented below.
| Solvent | Solubility | References |
| Ethanol (B145695) | Soluble | [2][3] |
| Diethyl Ether | Soluble | [3] |
| Benzene (B151609) | Slightly soluble | [2] |
| Acetone | Soluble | [1] |
| Acetic Acid | Insoluble | [2] |
Spectroscopic Data
The spectroscopic properties of hydrazobenzene are essential for its identification and characterization.
| Spectroscopy | Data | References |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic and N-H protons. | [9] |
| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons. | [10] |
| IR (KBr disc) | Characteristic peaks for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while N-H stretching is observed in the 3200-3600 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450–1600 cm⁻¹ range. | [11][12][13][14] |
| UV-Vis (Ethanol) | λmax at 245 nm and 290 nm | [1] |
Chemical Reactivity and Key Reactions
Hydrazobenzene undergoes several important chemical reactions, the most notable of which are its oxidation to azobenzene and the acid-catalyzed benzidine (B372746) rearrangement.
Redox Chemistry: The Hydrazobenzene-Azobenzene Equilibrium
Hydrazobenzene can be oxidized to azobenzene, and conversely, azobenzene can be reduced to hydrazobenzene. This redox relationship is a key aspect of its chemistry. The oxidation is often spontaneous in the presence of air.[2][15]
The Benzidine Rearrangement
In the presence of a strong acid, hydrazobenzene undergoes an intramolecular rearrangement to form benzidine (4,4'-diaminobiphenyl) and other related products.[16][17][18] This reaction is a classic example of a sigmatropic rearrangement.[19]
Experimental Protocols
Synthesis of Hydrazobenzene from Nitrobenzene (B124822)
This protocol describes the reduction of nitrobenzene to hydrazobenzene using zinc dust and sodium hydroxide (B78521) in a methanol-water solvent system.[8]
Materials:
-
Nitrobenzene (100 g)
-
Sodium hydroxide (105 g)
-
Methanol (B129727) (50 mL)
-
Water (300 mL)
-
Zinc dust (sieved)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 105 g of sodium hydroxide in 300 mL of water in a reaction flask equipped with a reflux condenser and a mechanical stirrer.
-
Add a mixture of 50 mL of methanol and 100 g of nitrobenzene to the sodium hydroxide solution.
-
With vigorous stirring, add sieved zinc dust in small portions. The reaction is exothermic and the mixture will begin to boil.
-
Continue adding zinc dust portion-wise to maintain a gentle boil.
-
After the addition of zinc is complete, continue stirring and heating if necessary until the reaction is complete (indicated by a color change).
-
Cool the reaction mixture in an ice bath and dilute with distilled water.
-
Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C.
-
Hydrazobenzene will precipitate as a solid.
-
Separate the solid product from the liquid and any unreacted zinc by filtration through a porcelain funnel without filter paper.
-
Wash the collected hydrazobenzene with water and dry.
Purification of Hydrazobenzene
Hydrazobenzene can be purified by recrystallization from hot ethanol containing a small amount of ammonium (B1175870) sulfide (B99878) or sulfurous acid to prevent oxidation.[20]
Materials:
-
Crude hydrazobenzene
-
Ethanol
-
Ammonium sulfide or sulfurous acid
Procedure:
-
Dissolve the crude hydrazobenzene in a minimal amount of hot ethanol containing a small quantity of ammonium sulfide or sulfurous acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Dry the crystals in a vacuum desiccator, preferably in an inert atmosphere (e.g., nitrogen) and store in the dark.
Safety and Handling
Hydrazobenzene is considered a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and can be toxic if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Hydrazobenzene is a versatile chemical with a rich chemistry that makes it a valuable intermediate in organic synthesis. Its fundamental properties, including its physical characteristics, spectroscopic data, and chemical reactivity, are well-documented. A thorough understanding of these properties, along with established experimental protocols for its synthesis and handling, is essential for its safe and effective use in research and industrial applications. This guide provides a consolidated resource to aid researchers and professionals in their work with this important compound.
References
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- 16. youtube.com [youtube.com]
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